molecular formula C18H23N3O5 B2843866 (2E)-4-{[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide CAS No. 2035001-03-5

(2E)-4-{[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide

Cat. No.: B2843866
CAS No.: 2035001-03-5
M. Wt: 361.398
InChI Key: RAYOYFQVDOEZLP-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-4-{[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide is a useful research compound. Its molecular formula is C18H23N3O5 and its molecular weight is 361.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Material Synthesis

A series of novel aromatic polyamides with pendent 4,4′-dimethoxy-substituted triphenylamine (TPA) units were prepared, showcasing good solubility and excellent thermal stability. These polymers exhibited strong UV-vis absorption bands and showed promising electrochromic properties, indicating their potential in material science applications such as smart windows and displays (Cha-Wen Chang & Guey‐Sheng Liou, 2008).

Chemical Synthesis and Structural Revision

The reaction of dialkyl 2-butynoate with aniline and formaldehyde underwent revision, leading to a new understanding of the product's structure. This highlights the importance of accurate chemical structural identification in organic synthesis and drug development processes (A. Srikrishna, M. Sridharan, & K. Prasad, 2010).

Advanced Polymer Materials

The synthesis of hyperbranched aromatic polyimides from polyamic acid methyl ester precursors was reported, demonstrating their solubility in common organic solvents and potential in creating advanced materials with specific mechanical and thermal properties (Kazuhiro Yamanaka, M. Jikei, & M. Kakimoto, 2000).

Pharmacological Research

In the realm of pharmacology, compounds synthesized with the core structure similar to "(E)-1-(3,4-dimethoxyphenyl)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-oxopyrrolidine-3-carboxamide" were explored for their potential as antidepressant and nootropic agents, showing promising activity in preclinical models (Asha B. Thomas, R. Nanda, L. Kothapalli, & S. C. Hamane, 2016).

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5/c1-19-16(22)5-4-8-20-18(24)12-9-17(23)21(11-12)13-6-7-14(25-2)15(10-13)26-3/h4-7,10,12H,8-9,11H2,1-3H3,(H,19,22)(H,20,24)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYOYFQVDOEZLP-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C=CCNC(=O)C1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C=C/CNC(=O)C1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.